molecular formula C18H18F3NO3SSe B8266811 1,1,1-Trifluoro-N-((1S,2S)-2-((2-methoxy-6-methylphenyl)selanyl)-2,3-dihydro-1H-inden-1-yl)methanesulfonamide

1,1,1-Trifluoro-N-((1S,2S)-2-((2-methoxy-6-methylphenyl)selanyl)-2,3-dihydro-1H-inden-1-yl)methanesulfonamide

Cat. No.: B8266811
M. Wt: 464.4 g/mol
InChI Key: BFLYHRBPLOKDTD-HOTGVXAUSA-N
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Description

1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide is a complex organic compound with a unique structure that includes trifluoromethyl, methanesulfonamide, and selenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-((1S,2S)-2-((2-methoxy-6-methylphenyl)selanyl)-2,3-dihydro-1H-inden-1-yl)methanesulfonamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the selenyl group may yield selenoxide or selenone derivatives, while substitution reactions may produce various functionalized derivatives of the original compound .

Scientific Research Applications

1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and selenyl groups into target molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-((1S,2S)-2-((2-methoxy-6-methylphenyl)selanyl)-2,3-dihydro-1H-inden-1-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the selenyl group may contribute to its biological activity through redox reactions. The methanesulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide is unique due to the combination of trifluoromethyl, selenyl, and methanesulfonamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3SSe/c1-11-6-5-9-14(25-2)17(11)27-15-10-12-7-3-4-8-13(12)16(15)22-26(23,24)18(19,20)21/h3-9,15-16,22H,10H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLYHRBPLOKDTD-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)[Se]C2CC3=CC=CC=C3C2NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OC)[Se][C@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3SSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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